3-(4-Fluorophenoxy)phenylboronic acid
Overview
Description
3-(4-Fluorophenoxy)phenylboronic acid, also known as F-PPBA, is a boronic acid derivative that has been used in a variety of scientific research applications. F-PPBA is a useful reagent for the synthesis of organic compounds, and it has been used to study the mechanisms of action of various biochemical and physiological processes. It has been used in a variety of laboratory experiments to study the effects of different types of compounds on cellular structures and functions.
Scientific Research Applications
Glucose Sensing
3-(4-Fluorophenoxy)phenylboronic acid has applications in enzyme-free glucose sensing. A study by Bao et al. (2021) synthesized a monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA), for glucose sensing at physiological conditions. The monomer showed promise in enzyme-free glucose detection, highlighting its potential in medical and biological applications (Bao et al., 2021).
Structural and Thermochemical Analysis
Rao et al. (2017) conducted structural and thermochemical analyses of several monosubstituted phenylboronic acids, including this compound. Their study provided valuable insights into the equilibrium geometries and heats of formation of these compounds, which are crucial for understanding their behavior in various chemical processes (Rao et al., 2017).
Non-Covalent Protein Labeling
Martínez-Aguirre et al. (2021) explored the formation of neutral tetrahedral N,O-coordinated cyclic complexes using phenylboronic acid (PBA), which includes this compound. These complexes exhibit strong fluorescence enhancement and increased protein affinity, making them suitable for non-covalent protein labeling and bioconjugation (Martínez-Aguirre et al., 2021).
Antiproliferative Activity in Cancer Research
Psurski et al. (2018) investigated phenylboronic acid derivatives, including this compound, for their antiproliferative potential in cancer cell lines. Their study provided insights into the compounds' ability to induce cell cycle arrest and apoptosis, positioning them as potential agents in experimental oncology (Psurski et al., 2018).
Catalytic Applications
Hatamifard et al. (2016) reportedon the use of a nanocomposite involving phenylboronic acids for catalytic applications. They synthesized an Ag/zeolite nanocomposite as a catalyst for the hydroxylation of phenylboronic acid to phenol. This highlights the potential of phenylboronic acids, including this compound, in catalysis and chemical synthesis (Hatamifard et al., 2016).
Development of Polybenzoxazine Materials
Trejo-Machin et al. (2017) explored the use of phenolic compounds in the development of polybenzoxazine, a class of thermosetting resins. They investigated the potential of phenylboronic acids, including this compound, as renewable building blocks for these materials, offering insights into sustainable alternatives in material science (Trejo-Machin et al., 2017).
Antifungal Activity
Borys et al. (2019) studied the antifungal properties of various phenylboronic acids, including this compound. Their research indicated significant antifungal activities against strains like Aspergillus and Candida, suggesting potential applications in antifungal drug development (Borys et al., 2019).
Insulin Loading and Release
Luo et al. (2020) explored the use of 4-fluorophenylboronic acid, related to this compound, in developing chitosan-based materials for insulin loading and controlled release. This study highlights the potential of phenylboronic acids in biomedical applications, especially in drug delivery systems (Luo et al., 2020).
Mechanism of Action
Target of Action
3-(4-Fluorophenoxy)phenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation, which is a key step in the SM coupling reaction . In this process, the organoboron compound (such as this compound) is transferred from boron to palladium . This results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The SM coupling reaction, in which this compound plays a crucial role, involves two main biochemical pathways: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It’s worth noting that the compound is generally stable and readily prepared , suggesting good bioavailability for its intended use in chemical reactions.
Result of Action
The result of the action of this compound in the SM coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the SM coupling reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound’s action, efficacy, and stability are robust to a wide range of reaction conditions.
Safety and Hazards
Future Directions
Phenylboronic acid-based functional materials have been widely used in imaging and tumor therapy . They have potential applications in cancer diagnosis and tumor targeting, as well as in chemotherapy, gene therapy, phototherapy, and immunotherapy . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Biochemical Analysis
Biochemical Properties
3-(4-Fluorophenoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can bind to glycan chains of antibodies, making it useful in bioanalytical applications . The nature of these interactions often involves the formation of covalent bonds with hydroxyl groups on biomolecules, which can influence the activity and stability of the target molecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of serine proteases and kinase enzymes, which are crucial for cell growth, progression, and metastasis . Additionally, this compound can impact the cellular redox state and oxidative stress levels, further influencing cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form reversible covalent bonds with biomolecules, leading to enzyme inhibition or activation . This compound is known to inhibit serine proteases by binding to their active sites, thereby preventing substrate access and subsequent enzymatic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under inert atmosphere and low temperatures (2-8°C) . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular functions without causing significant toxicity . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus. Its localization and accumulation within cells can affect its biochemical activity and interactions with target biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can impact mitochondrial function and energy metabolism. Additionally, its presence in the nucleus can affect gene expression and chromatin structure.
properties
IUPAC Name |
[3-(4-fluorophenoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYLWLXZRMEDJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=CC=C(C=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701268987 | |
Record name | Boronic acid, [3-(4-fluorophenoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701268987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
283173-82-0 | |
Record name | Boronic acid, [3-(4-fluorophenoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=283173-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, [3-(4-fluorophenoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701268987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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